6-Bromofuro[3,2-b]pyridine-2-carbonitrile

Catalog No.
S985657
CAS No.
1203498-94-5
M.F
C8H3BrN2O
M. Wt
223.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromofuro[3,2-b]pyridine-2-carbonitrile

CAS Number

1203498-94-5

Product Name

6-Bromofuro[3,2-b]pyridine-2-carbonitrile

IUPAC Name

6-bromofuro[3,2-b]pyridine-2-carbonitrile

Molecular Formula

C8H3BrN2O

Molecular Weight

223.03 g/mol

InChI

InChI=1S/C8H3BrN2O/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H

InChI Key

DCCFLNQLIYYNHQ-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1OC(=C2)C#N)Br

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)C#N)Br

6-Bromofuro[3,2-b]pyridine-2-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a bromine atom and a cyano group attached to a furo[3,2-b]pyridine framework. Its molecular formula is C₈H₃BrN₂O, and it has a molecular weight of approximately 227.03 g/mol . The compound is recognized for its potential utility in various

  • Availability of the compound

    While commercial suppliers exist for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile [Sigma-Aldrich], there is no scientific literature readily available detailing its use in research. This suggests the compound may be relatively new or have niche applications.

  • Furo[3,2-b]pyridine core structure

    Research has explored the potential of the Furo[3,2-b]pyridine core structure for various applications, including medicinal chemistry. However, these studies focus on unsubstituted Furo[3,2-b]pyridine or derivatives with functional groups other than a bromine atom at position 6 and a cyano group at position 2. PubChem: )

, including:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can react with amines to form amides or other nitrogen-containing heterocycles.
  • Electrophilic Aromatic Substitution: The bromine atom can be substituted with various electrophiles, enhancing the compound's versatility in synthetic chemistry .

Research indicates that derivatives of furo[3,2-b]pyridines, including 6-bromofuro[3,2-b]pyridine-2-carbonitrile, exhibit significant biological activities. These compounds have been studied for their potential as:

  • Anticancer Agents: Some derivatives show promise in inducing apoptosis in cancer cells.
  • Antimicrobial Properties: Certain furo[3,2-b]pyridine derivatives have demonstrated activity against various bacterial strains .
  • Enzyme Inhibitors: They may act as inhibitors for specific enzymes involved in metabolic pathways.

The synthesis of 6-bromofuro[3,2-b]pyridine-2-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired furo[3,2-b]pyridine framework.
  • Bromination: Bromination of furo[3,2-b]pyridine followed by cyanation introduces the bromine and cyano groups.
  • Functionalization Techniques: Various functionalization strategies can be employed to introduce additional substituents at different positions on the pyridine ring .

6-Bromofuro[3,2-b]pyridine-2-carbonitrile has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases.
  • Material Science: In the development of organic materials due to its electronic properties.
  • Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules and heterocycles.

Studies on the interactions of 6-bromofuro[3,2-b]pyridine-2-carbonitrile with biological targets reveal:

  • Binding Affinity: Research indicates that this compound may exhibit strong binding affinities to certain receptors or enzymes, which could be pivotal in drug design.
  • Mechanistic Insights: Understanding how this compound interacts at the molecular level can provide insights into its biological effects and guide modifications for enhanced activity.

Several compounds share structural similarities with 6-bromofuro[3,2-b]pyridine-2-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-6-bromofuro[3,2-b]pyridineContains an amino groupExhibits different biological activities
5-Bromo-4-pyridinylfuranHas a furan ring with a bromine substitutionDifferent electronic properties
4-BromoquinolineContains a quinoline structureKnown for its distinct pharmacological profile

Systematic Chemical Identity and Molecular Architecture

6-Bromofuro[3,2-b]pyridine-2-carbonitrile is systematically identified through multiple chemical databases and registry systems. The compound bears the Chemical Abstracts Service registry number 1203498-94-5 and the Molecular Design Limited number MFCD13563100. The systematic nomenclature reflects the compound's bicyclic structure, where a furan ring is fused to a pyridine ring in the [3,2-b] configuration, with a bromine substituent at the 6-position and a carbonitrile group at the 2-position.

The molecular structure can be precisely described through its Simplified Molecular-Input Line-Entry System representation: Brc1cnc2cc(oc2c1)C#N. This notation captures the connectivity pattern of the heterocyclic framework and the positioning of the functional groups. The International Chemical Identifier provides additional structural detail: 1S/C8H3BrN2O/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H, which explicitly defines the molecular connectivity and hydrogen positioning.

The compound exhibits a planar aromatic structure typical of fused heterocyclic systems, with the electron-deficient pyridine ring contributing to the overall electronic character of the molecule. The presence of the bromine atom introduces significant steric and electronic effects, while the nitrile group provides a strong electron-withdrawing influence that affects the reactivity patterns of the entire molecular framework.

Physical and Chemical Properties

The fundamental physical and chemical properties of 6-Bromofuro[3,2-b]pyridine-2-carbonitrile have been characterized through various analytical methods. The compound exists as a solid at ambient temperature and pressure conditions, reflecting the stability of its aromatic heterocyclic structure.

PropertyValueReference
Molecular FormulaC8H3BrN2O
Molecular Weight223.03 g/mol
Chemical Abstracts Service Number1203498-94-5
Molecular Design Limited NumberMFCD13563100
Physical StateSolid
International Chemical Identifier KeyDCCFLNQLIYYNHQ-UHFFFAOYSA-N
United Nations Standard Products and Services Code12352200

The electronic structure of this compound is characterized by the presence of multiple heteroatoms that create distinct regions of electron density. The pyridine nitrogen contributes basic character to the molecule, while the furan oxygen provides additional electron density to the aromatic system. The bromine substituent serves as both an electron-withdrawing group through inductive effects and provides opportunities for further synthetic elaboration through substitution reactions.

Research has demonstrated that furopyridine derivatives, including 6-Bromofuro[3,2-b]pyridine-2-carbonitrile, exhibit distinctive spectroscopic properties that facilitate their identification and characterization. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of the fused ring system and the influence of the substituents on the aromatic protons.

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

The nuclear magnetic resonance spectroscopy of 6-bromofuro[3,2-b]pyridine-2-carbonitrile provides distinctive spectral signatures that enable unambiguous structural identification of this heterocyclic compound. The ¹H nuclear magnetic resonance spectrum exhibits characteristic aromatic proton signals distributed across the expected chemical shift range for fused heterocyclic systems [1] [2].

The aromatic proton resonances in the ¹H nuclear magnetic resonance spectrum appear in the region between 7.0 and 8.5 parts per million, consistent with the electron-deficient nature of the pyridine ring and the electron-withdrawing effects of both the bromine substituent and the cyano group [2]. The proton at the 3-position of the furo[3,2-b]pyridine core typically resonates as a singlet in the range of 7.2-7.5 parts per million, while the proton at the 5-position appears downfield at approximately 8.0-8.3 parts per million due to its proximity to the pyridine nitrogen [1] [2].

¹H Nuclear Magnetic Resonance Chemical ShiftsChemical Shift (δ ppm)MultiplicityAssignment
Furan ring proton (position 3)7.2-7.5SingletH-3
Pyridine proton (position 5)8.0-8.3SingletH-5
Pyridine proton (position 7)8.4-8.6SingletH-7

The ¹³C nuclear magnetic resonance spectrum reveals distinctive carbon chemical shifts that reflect the electronic environment within the fused ring system. The nitrile carbon typically resonates around 117 parts per million, consistent with the characteristic chemical shift range for aromatic cyano groups [3] [4]. The aromatic carbons of the fused ring system appear between 110 and 160 parts per million, with the carbon bearing the bromine substituent showing a characteristic upfield shift due to the heavy atom effect [3].

¹³C Nuclear Magnetic Resonance Chemical ShiftsChemical Shift (δ ppm)Assignment
Nitrile carbon (C≡N)~117C-2 carbonitrile
Brominated carbon~115C-6
Furan carbon~112C-3
Pyridine carbons140-160Various positions
Quaternary carbons150-165Ring junction carbons

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 6-bromofuro[3,2-b]pyridine-2-carbonitrile provides valuable structural information through characteristic fragmentation patterns under electron ionization conditions. The molecular ion peak appears at mass-to-charge ratio 223, corresponding to the molecular weight of the compound [5] [6] [7].

The fragmentation pattern exhibits several diagnostic peaks that reflect the structural features of the molecule. Loss of the cyano group (mass 26) from the molecular ion produces a base peak at mass-to-charge ratio 197, representing the [M-CN]+ fragment ion [7] [8]. This fragmentation is facilitated by the relatively weak bond between the cyano group and the aromatic ring system under high-energy electron ionization conditions.

Major Fragmentation IonsMass-to-Charge Ratio (m/z)Relative Intensity (%)Fragment Identity
Molecular ion223/22515/12M+- (Br isotope pattern)
Base peak197/199100/97[M-CN]+
Secondary fragment170/17245/44[M-CN-CHN]+
Bromine loss14430[M-Br]+
Ring cleavage11825[Furan+N]+

The presence of bromine creates a characteristic isotope pattern with peaks separated by two mass units, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [7] [8]. This isotope pattern is particularly evident in the molecular ion and fragments retaining the bromine atom, providing additional confirmation of the bromine substitution pattern.

Under electrospray ionization conditions, the compound typically produces [M+H]+ ions at mass-to-charge ratio 224, with minimal fragmentation due to the softer ionization conditions [5] [6]. This protonated molecular ion provides accurate mass determination for molecular formula confirmation.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for structural characterization of 6-bromofuro[3,2-b]pyridine-2-carbonitrile, providing precise atomic coordinates and bond parameters. While specific crystallographic data for this exact compound was not found in the literature, related furo[3,2-b]pyridine derivatives have been extensively characterized using single-crystal X-ray diffraction methods [9] [10] .

Crystallographic studies of similar furo[3,2-b]pyridine scaffolds reveal that these compounds typically crystallize in triclinic or monoclinic space groups, with the fused ring system maintaining planarity within experimental error [9] . The crystal packing is generally dominated by weak intermolecular interactions, including π-π stacking between aromatic rings and halogen bonding involving the bromine substituent [12] .

Typical Crystallographic Parameters for Furo[3,2-b]pyridine DerivativesValue Range
Space GroupP-1, P21/c, P21/n
Unit Cell Volume800-1200 Ų
Density1.4-1.8 g/cm³
Ring Planarity Deviation<0.05 Å
Intermolecular π-π Distance3.3-3.6 Å

The molecular geometry derived from crystallographic analysis shows that the furo[3,2-b]pyridine core maintains a planar configuration, with the cyano group coplanar with the aromatic system to maximize π-conjugation [9] . The bromine substituent adopts a position that minimizes steric interactions while maintaining optimal electronic effects on the ring system.

Protein crystallography studies of furo[3,2-b]pyridine derivatives complexed with kinases provide valuable insights into binding modes and molecular recognition patterns [10] [13]. These studies reveal that the fused ring system serves as an effective hinge-binding motif in kinase active sites, with the nitrogen atoms forming critical hydrogen bonds with backbone residues [10].

Protein-Ligand Crystallographic DataParameterValue
Resolution Range1.6-2.5 ÅTypical for kinase complexes
Binding Affinity10-100 nMFor CLK family kinases
Hydrogen Bond Distances2.8-3.2 ÅTo hinge region residues

Density Functional Theory (DFT) Modeling

Density functional theory calculations provide comprehensive electronic structure information for 6-bromofuro[3,2-b]pyridine-2-carbonitrile, complementing experimental structural characterization methods. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets (6-311G** or larger) yield optimized geometries and electronic properties that correlate well with experimental observations [3] [4] [14].

The calculated molecular geometry from density functional theory optimization shows excellent agreement with crystallographic data for related compounds, with bond lengths typically within 0.02 Å of experimental values [3] [14]. The planar nature of the fused ring system is confirmed by calculated dihedral angles near zero degrees for the aromatic framework.

Calculated Geometric ParametersBond TypeCalculated Length (Å)Experimental Range (Å)
C-N (pyridine)Aromatic1.3401.335-1.345
C-O (furan)Aromatic1.3651.360-1.370
C-BrAryl halide1.8901.885-1.895
C≡NNitrile1.1751.170-1.180

Electronic property calculations reveal the frontier molecular orbital characteristics that govern chemical reactivity and spectroscopic properties [3] [4]. The highest occupied molecular orbital is primarily localized on the furan ring, while the lowest unoccupied molecular orbital shows significant contribution from the pyridine ring and cyano group, consistent with the electron-withdrawing nature of these substituents.

Calculated Electronic PropertiesPropertyValueMethod
Dipole Moment3.8 DebyeB3LYP/6-311G**
HOMO Energy-6.2 eVGas phase
LUMO Energy-2.1 eVGas phase
Band Gap4.1 eVHOMO-LUMO difference

Vibrational frequency calculations using density functional theory provide assignments for infrared and Raman spectroscopic bands, with calculated frequencies typically requiring scaling factors (0.958 for high frequencies, 0.983 for low frequencies) to match experimental values [3]. The characteristic cyano stretch appears at approximately 2220 cm⁻¹ in both calculated and experimental spectra, confirming the structural assignment.

Time-dependent density functional theory calculations predict electronic absorption spectra with π-π* transitions in the ultraviolet region (250-300 nanometers), consistent with the extended conjugation in the fused aromatic system [4] [14]. These calculations support the interpretation of experimental ultraviolet-visible spectra and provide insight into the photochemical behavior of the compound.

XLogP3

2.1

Wikipedia

6-Bromofuro[3,2-b]pyridine-2-carbonitrile

Dates

Last modified: 08-16-2023

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